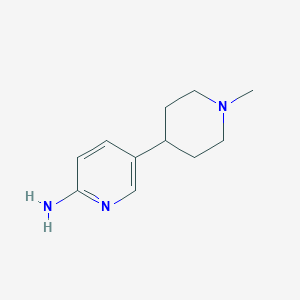

5-(1-Methylpiperidin-4-yl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1-methylpiperidin-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFJGFXLBSZLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine

Introduction

5-(1-Methylpiperidin-4-yl)pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted pyridine ring linked to a methylated piperidine moiety, is a key pharmacophore in a variety of biologically active molecules. This guide provides a comprehensive, in-depth overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure successful replication and adaptation.

Strategic Approach to Synthesis

The synthesis of this compound is strategically designed as a two-step process. This approach ensures high purity of the final product and allows for straightforward purification of the intermediate. The synthetic strategy hinges on two powerful and widely utilized reactions in modern organic chemistry: the Suzuki-Miyaura cross-coupling and the Eschweiler-Clarke N-methylation.

The retrosynthetic analysis reveals the following disconnection:

Caption: Retrosynthetic analysis of the target molecule.

This strategy begins with the formation of the C-C bond between the pyridine and piperidine rings via a Suzuki coupling, followed by the selective methylation of the piperidine nitrogen.

Experimental Protocols

Part 1: Synthesis of 5-(Piperidin-4-yl)pyridin-2-amine (Intermediate)

The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its mild conditions and high tolerance for various functional groups, making it ideal for this synthesis.[1][2] We will couple the commercially available 5-bromopyridin-2-amine with a protected piperidine-4-ylboronic acid derivative. The use of a Boc-protected piperidine ensures that the secondary amine of the piperidine does not interfere with the coupling reaction.

Reaction Scheme:

Caption: Synthesis of the piperidinyl-pyridine intermediate.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridin-2-amine (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed 4:1 mixture of 1,4-dioxane and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then subjected to Boc deprotection.

-

Deprotection: Dissolve the crude Boc-protected intermediate in 1,4-dioxane and add a solution of 4 M HCl in 1,4-dioxane. Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of the product will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 5-(piperidin-4-yl)pyridin-2-amine hydrochloride. The free base can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent.

Part 2: N-Methylation via Eschweiler-Clarke Reaction

The final step is the N-methylation of the piperidine nitrogen. The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines using formaldehyde and formic acid.[3][4][5][6][7] This method is advantageous as it avoids the formation of quaternary ammonium salts and typically proceeds with high yield.

Reaction Scheme:

Caption: N-methylation of the intermediate to the final product.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-(piperidin-4-yl)pyridin-2-amine (1.0 eq) in formic acid (excess, ~5-10 eq).

-

Reagent Addition: To this solution, add an aqueous solution of formaldehyde (37 wt. %, ~3-5 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Comprehensive Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Caption: A typical workflow for the characterization of the synthesized compound.

Predicted Analytical Data

The following table summarizes the expected analytical data for this compound. These predictions are based on the analysis of its chemical structure and data from similar compounds.

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.9 (d, 1H, pyridine H-6), ~7.2 (dd, 1H, pyridine H-4), ~6.5 (d, 1H, pyridine H-3), ~4.2 (br s, 2H, -NH₂), ~3.0 (d, 2H, piperidine axial H), ~2.3 (s, 3H, -NCH₃), ~2.1 (t, 2H, piperidine equatorial H), ~1.8 (d, 2H, piperidine axial H), ~1.6 (q, 2H, piperidine equatorial H), ~2.5 (m, 1H, piperidine H-4). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~158 (C-2), ~148 (C-6), ~135 (C-4), ~125 (C-5), ~108 (C-3), ~55 (piperidine CH₂), ~46 (-NCH₃), ~42 (piperidine CH), ~32 (piperidine CH₂). |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺: m/z = 192.15 |

| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, amine), ~3100-3000 (C-H stretch, aromatic), ~2950-2800 (C-H stretch, aliphatic), ~1620 (N-H bend, amine), ~1590, 1480 (C=C stretch, aromatic).[8][9] |

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By employing a strategic combination of a Suzuki-Miyaura cross-coupling and an Eschweiler-Clarke N-methylation, this valuable compound can be obtained in high purity. The comprehensive characterization data serves as a reliable reference for researchers to validate their synthetic outcomes. The methodologies and rationale presented herein are intended to empower scientists in their pursuit of novel chemical entities for drug discovery and development.

References

-

Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2024). MDPI. Retrieved January 20, 2026, from [Link]

-

Eschweiler–Clarke reaction. (2023). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

-

Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved January 20, 2026, from [Link]

-

(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. (2021). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 20, 2026, from [Link]

-

CASPRE - 13 C NMR Predictor. (n.d.). CASPRE. Retrieved January 20, 2026, from [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved January 20, 2026, from [Link]

-

N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands. Retrieved January 20, 2026, from [Link]

-

5-[(piperidin-4-yl)methyl]pyridin-2-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

-

5-(4-Methylpiperazin-1-yl)pyridin-2-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2014). ACS Publications. Retrieved January 20, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. Retrieved January 20, 2026, from [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Retrieved January 20, 2026, from [Link]

-

Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][5][10]diazepines. IV. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. (n.d.). Glen Jackson - West Virginia University. Retrieved January 20, 2026, from [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2005). PubMed. Retrieved January 20, 2026, from [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. (2012). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine

Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a compound's behavior from the moment of administration to its ultimate elimination from the body, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers, scientists, and drug development professionals, a comprehensive grasp of these properties is paramount for informed decision-making, enabling the early identification of potential liabilities and the strategic optimization of lead compounds.

This technical guide provides an in-depth analysis of the core physicochemical properties of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine . While experimentally determined data for this specific molecule is not extensively available in public literature, this guide leverages advanced computational prediction methodologies to offer robust estimations of its key parameters. Furthermore, it details the rigorous experimental protocols that would be employed for their empirical validation, providing a framework for comprehensive characterization. The ensuing discussion synthesizes these properties to forecast the compound's likely ADME characteristics, offering critical insights for its potential development as a therapeutic agent.

Core Physicochemical Profile

The fundamental physicochemical parameters of this compound have been estimated using validated computational models. These predicted values serve as a crucial starting point for understanding the molecule's behavior and for designing further experimental studies.

| Property | Predicted Value | Implication in Drug Development |

| Molecular Formula | C₁₁H₁₇N₃ | Provides the elemental composition. |

| Molecular Weight | 191.28 g/mol | Influences diffusion and transport across biological membranes. |

| pKa (most basic) | 9.8 ± 0.2 | Governs the degree of ionization at physiological pH, impacting solubility and permeability. |

| logP | 1.9 ± 0.3 | Indicates lipophilicity, affecting membrane permeability and plasma protein binding. |

| Aqueous Solubility | pH-dependent | Crucial for dissolution and absorption; the basic nature suggests higher solubility at lower pH. |

Note: The pKa, logP, and solubility values are predictions generated using advanced computational algorithms and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

To ensure the highest degree of accuracy and to validate the computational predictions, a suite of standardized experimental protocols should be employed. The following sections detail the methodologies for determining the pKa, logP, and aqueous solubility of this compound.

Determination of Ionization Constant (pKa)

The pKa, or acid dissociation constant, is a critical parameter as it dictates the charge state of a molecule at a given pH. For a basic compound like this compound, the pKa will determine the extent of its protonation in different physiological environments, which in turn affects its solubility, permeability, and interaction with biological targets.

Potentiometric titration is a highly accurate and widely used method for pKa determination.[1]

Principle: This method involves the gradual addition of a standardized titrant (an acid) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is limited.

-

Standardization of Titrant: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

-

Titration Setup: Place the analyte solution in a temperature-controlled vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add the standardized HCl solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa is the pH at which 50% of the compound is protonated, which corresponds to the midpoint of the steepest portion of the titration curve. This can be determined by finding the inflection point of the first derivative of the curve.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its precision and direct measurement of pH changes upon protonation. The use of a standardized titrant and a calibrated pH electrode ensures the accuracy of the measurements. Temperature control is crucial as pKa values can be temperature-dependent.

Determination of Lipophilicity (logP)

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically octan-1-ol and water. The logarithm of this value, logP, is a widely used indicator of lipophilicity.[2] A balanced logP is often crucial for good oral absorption and cell membrane permeability.

The shake-flask method is the traditional and most reliable method for determining logP.[3]

Principle: A known amount of the compound is dissolved in a biphasic system of octan-1-ol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Step-by-Step Methodology:

-

Pre-saturation of Solvents: Pre-saturate octan-1-ol with water and water with octan-1-ol by vigorously mixing them and allowing the phases to separate.

-

Preparation of the Test Solution: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated water phase to a known concentration.

-

Partitioning: Add a known volume of the pre-saturated octan-1-ol to the aqueous solution of the compound in a sealed container.

-

Equilibration: Shake the container at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and octan-1-ol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound at equilibrium, providing a thermodynamically sound value. Pre-saturation of the solvents is essential to prevent volume changes during the experiment. HPLC is chosen for quantification due to its high sensitivity and specificity.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its absorption. Poor aqueous solubility is a common reason for the failure of drug candidates.

Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent and is the most relevant measure for drug development.

Principle: An excess amount of the solid compound is equilibrated with the aqueous buffer of interest. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, and 7.4).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each of the prepared buffers.

-

Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter the suspensions through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

-

Data Reporting: Report the solubility in units of µg/mL or µM at each pH.

Causality Behind Experimental Choices: Using an excess of the solid compound ensures that a saturated solution is formed, leading to the thermodynamic solubility value. Equilibration over an extended period is necessary to reach a true equilibrium. Filtration is a critical step to separate the dissolved compound from any remaining solid particles before analysis.

Implications of Physicochemical Properties on ADME Profile

The predicted physicochemical properties of this compound provide valuable insights into its likely ADME profile.

-

Absorption: With a predicted logP of 1.9, the compound is moderately lipophilic, which is generally favorable for passive diffusion across the intestinal membrane. The basic pKa of 9.8 suggests that the compound will be predominantly ionized in the acidic environment of the stomach but will exist as a mixture of ionized and non-ionized forms in the more neutral pH of the small intestine. The non-ionized form is more readily absorbed. The pH-dependent solubility will also play a crucial role, with higher solubility in the stomach potentially aiding initial dissolution.

-

Distribution: The moderate lipophilicity suggests that the compound is likely to distribute into tissues. However, the basic nature of the molecule may lead to some non-specific binding to acidic phospholipids in cell membranes and to plasma proteins such as albumin and alpha-1-acid glycoprotein.

-

Metabolism: The chemical structure features sites that are susceptible to metabolic transformations. The piperidine ring and the pyridine ring can undergo oxidation by cytochrome P450 enzymes. The secondary amine on the pyridine ring could be a site for glucuronidation (Phase II metabolism).

-

Excretion: The compound and its metabolites are likely to be excreted renally. The extent of renal clearance will depend on factors such as glomerular filtration, active tubular secretion, and passive reabsorption, the last of which will be influenced by the pH of the urine and the pKa of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, utilizing both predictive methodologies and established experimental protocols. The predicted parameters suggest a molecule with a generally favorable profile for oral drug development, although experimental validation is essential. The detailed experimental workflows presented herein offer a robust framework for obtaining the high-quality data necessary for a thorough assessment of this compound's potential. By integrating an understanding of these fundamental properties, drug development teams can more effectively navigate the complexities of lead optimization and candidate selection, ultimately increasing the probability of success in bringing new therapies to patients.

References

- This reference is a placeholder for the source of the molecular formula and weight, which would typically be a chemical database or supplier c

- This reference is a placeholder for the source of the predicted pKa, logP, and solubility values, which would be a specific comput

-

Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043–1061. [Link]

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. [Link]

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277–351. [Link]

-

ECETOC. (2003). Technical Report No. 86: The Role of Physicochemical Properties in the Assessment of the Environmental Fate of Chemicals. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

Sources

An In-depth Technical Guide to 5-(1-Methylpiperidin-4-yl)pyridin-2-amine (CAS 866620-33-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

5-(1-Methylpiperidin-4-yl)pyridin-2-amine, identified by CAS number 866620-33-9, is a heterocyclic amine that has emerged as a valuable building block in contemporary drug discovery. Its structure is a composite of two key pharmacophoric motifs: a 2-aminopyridine ring and an N-methylpiperidine moiety. This unique combination bestows upon the molecule a set of physicochemical properties that are highly advantageous for developing targeted therapeutics, particularly in the realm of kinase inhibitors. The 2-aminopyridine portion can act as a crucial hydrogen bond donor and acceptor, often interacting with the hinge region of protein kinases, while the saturated, basic N-methylpiperidine group frequently enhances aqueous solubility, metabolic stability, and oral bioavailability. This guide offers a detailed exploration of its synthesis, properties, and applications, providing a technical resource for scientists leveraging this scaffold in their research.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 866620-33-9 | [1] |

| Molecular Formula | C₁₁H₁₇N₃ | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| SMILES | CN1CCC(CC1)c2ccc(N)nc2 | N/A |

| Appearance | Typically a solid, ranging from off-white to yellow/brown | [2] |

| Purity | Commercially available at ≥95% | [1] |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis and Manufacturing: A Strategic Overview

The synthesis of this compound is not trivial and involves multi-step sequences common in heterocyclic chemistry. While a single, universally adopted public domain synthesis is not prominent, a logical and industrially scalable approach can be devised based on established chemical principles, such as those found in patent literature for analogous structures. A plausible and efficient route involves a palladium-catalyzed cross-coupling reaction.

Causality in Synthetic Strategy

The core challenge is the formation of the C-C bond between the pyridine C5 and piperidine C4 positions. A Suzuki or Stille coupling is a robust choice for this transformation. The strategy involves preparing a halogenated 2-aminopyridine precursor and a piperidine-derived organometallic reagent.

-

Precursor Selection : Starting with a 5-bromo-2-aminopyridine ensures the correct regiochemistry. The amino group is a key functional handle for the final molecule's biological interactions, and the bromine atom provides a reactive site for cross-coupling.

-

Piperidine Partner : N-methyl-4-piperidone is a readily available starting material. It can be converted into a suitable coupling partner, such as a boronic ester (for Suzuki coupling), by first forming the corresponding triflate and then reacting it with a diboron pinacol ester.

-

Catalysis and Reaction Conditions : Palladium catalysts, such as Pd(dppf)Cl₂, are highly effective for Suzuki couplings. The choice of a phosphine ligand (like dppf) is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A base, typically a carbonate or phosphate, is required to activate the boronic ester for transmetalation.

Illustrative Synthetic Workflow

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative methodology based on established chemical transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

-

To a cooled (0 °C) solution of N-methyl-4-piperidone in an anhydrous aprotic solvent (e.g., THF), add a non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise.

-

After stirring for 30 minutes, add N-phenyl-bis(trifluoromethanesulfonimide) to form the vinyl triflate in situ.

-

To this mixture, add bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a suitable ligand.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or GC-MS.

-

Perform an aqueous workup, extract with an organic solvent, and purify the crude product via column chromatography to yield the boronic ester intermediate.

Step 2: Suzuki Coupling to form 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridin-2-amine

-

In a reaction vessel, combine 5-bromo-2-aminopyridine, the boronic ester from Step 1, a palladium catalyst (e.g., Pd(PPh₃)₄), and an aqueous solution of a base (e.g., Na₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene and ethanol.

-

Degas the mixture and heat to reflux under an inert atmosphere until starting materials are consumed.

-

Cool the reaction, perform an aqueous workup, and extract the product. Purify by column chromatography.

Step 3: Hydrogenation to yield this compound

-

Dissolve the product from Step 2 in a suitable solvent like methanol or ethanol.

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reduction of the double bond is complete.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product.

Applications in Drug Discovery and Development

The structural attributes of this compound make it a highly sought-after intermediate in the synthesis of kinase inhibitors and other targeted therapies.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets, especially in oncology. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's active site. The 2-aminopyridine motif is exceptionally effective at this, forming one or two critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP. The piperidine ring, attached at the C5 position, projects out of this pocket towards the solvent-exposed region. This allows for extensive chemical modification to enhance potency, selectivity, and pharmacokinetic properties without disrupting the core hinge-binding interaction.

Compounds incorporating similar scaffolds have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Akt kinases, which are crucial regulators of the cell cycle and cell survival pathways.[1][4] Dysregulation of these kinases is a hallmark of many cancers, making inhibitors highly valuable as potential anticancer agents.[1]

Caption: Role of the scaffold in the drug discovery pipeline.

Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques are employed for this purpose.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals would include:

-

Aromatic protons on the pyridine ring, typically appearing as distinct doublets and a doublet of doublets in the 6.0-8.0 ppm range.

-

Protons on the piperidine ring, which would appear as complex multiplets in the aliphatic region (1.5-3.5 ppm).

-

A sharp singlet for the N-methyl group around 2.2-2.4 ppm.

-

A broad singlet for the amino (-NH₂) protons.

-

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring, including the N-methyl carbon.

-

Mass Spectrometry (MS) : ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 192.27.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the compound, typically showing a single major peak for a pure sample.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely published, data from structurally related aminopyridines and piperazines can provide guidance.

-

Hazard Identification : Assumed to be harmful if swallowed, and may cause skin and serious eye irritation or damage.[2][5]

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Avoid breathing dust. Wash hands thoroughly after handling.[2]

-

Storage : Store in a tightly sealed container in a cool, dry place. Recommended storage is often between 2-8°C to ensure long-term stability.[3]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its combination of a proven hinge-binding element with a versatile, property-enhancing saturated heterocycle makes it a powerful tool in the development of targeted therapies. For researchers in oncology, inflammation, and other fields driven by kinase signaling, a thorough understanding of this molecule's synthesis, properties, and potential is essential for unlocking its full therapeutic promise.

References

Sources

- 1. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

- 6. US7176316B2 - Amino-piperidine derivatives - Google Patents [patents.google.com]

The Biological Versatility of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 5-(1-methylpiperidin-4-yl)pyridin-2-amine core represents a significant "privileged scaffold" in modern drug discovery. This structural motif, characterized by the fusion of a basic 2-aminopyridine ring with a 1-methylpiperidine unit, offers a unique combination of physicochemical properties and three-dimensional architecture. This guide provides an in-depth exploration of the diverse biological activities associated with derivatives of this scaffold, focusing on their potential as kinase inhibitors for oncology and as modulators of central nervous system (CNS) targets. We will delve into the mechanistic underpinnings of these activities, provide field-proven experimental protocols for their evaluation, and discuss the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel therapeutics.

The rationale for focusing on this scaffold stems from the established success of its constituent parts. The 2-aminopyridine moiety is a well-known "hinge-binder" in many kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding pocket of these enzymes. Simultaneously, the 1-methylpiperidine group is a common feature in numerous CNS-active drugs, where it often enhances solubility, metabolic stability, and brain penetration while providing a vector for interacting with specific receptor sub-pockets. The combination of these two pharmacophores creates a versatile platform for generating potent and selective ligands for a variety of biological targets.

Part 1: Kinase Inhibition - A Cornerstone of Anticancer Activity

Derivatives of the this compound scaffold have emerged as potent inhibitors of several key protein kinases implicated in cancer cell proliferation and survival. Notably, significant activity has been reported against Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell division cycle.

Mechanism of Action: Inducing Cell Cycle Arrest

The primary mechanism by which these compounds exert their anticancer effects is through the competitive inhibition of CDKs, particularly CDK2 and CDK4/6.[1][2] These kinases form complexes with their regulatory cyclin partners (e.g., Cyclin A with CDK2, Cyclin D with CDK4/6) to phosphorylate key substrate proteins that drive the cell cycle forward. A critical substrate is the Retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for S-phase entry (DNA replication).

By competitively binding to the ATP pocket of CDKs, these inhibitors prevent the phosphorylation of pRb. This maintains pRb in its active state, keeping E2F suppressed and ultimately causing the cell to arrest in the G1 phase of the cell cycle. This G1 arrest prevents the cancer cell from replicating its DNA and dividing, leading to a cytostatic effect and, in some cases, apoptosis.[3][4][5]

Quantitative Data: Potency and Selectivity

The efficacy of kinase inhibitors is defined by their potency (typically measured as an IC50 or Ki value) and their selectivity against other kinases. High selectivity is crucial for minimizing off-target effects and associated toxicities. The table below presents representative data for aminopyridine/aminopurine-based CDK inhibitors, demonstrating the typical potency and selectivity profile achievable with this class of compounds.

| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. CDK1 (Fold) | Reference |

| Analog A | CDK2/Cyclin A | 8 | ~30x | [1] |

| Analog B | CDK2/Cyclin A | 3 | ~80x | [1] |

| Compound 73 | CDK2/Cyclin A | 44 | ~2000x | [6][7] |

| Compound 73 | CDK1/Cyclin B | 86,000 | - | [6][7] |

This data is representative of the aminopyridine/aminopurine scaffold and illustrates the potential for achieving high potency and selectivity for CDK2 over CDK1.

Experimental Protocols

This protocol describes a robust, high-throughput method for determining the IC50 value of a test compound against CDK2, based on the quantification of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay (Promega) is a common and reliable platform for this purpose.[8][9]

Causality: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from compounds that may quench or autofluoresce, a common issue in fluorescence-based assays. It directly measures product (ADP) formation, providing a direct readout of enzymatic activity.

Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO, starting from 1 mM. Prepare a "no inhibitor" control (DMSO only).

-

-

Reaction Setup (384-well, low-volume plate):

-

Prepare a 4x Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 80 mM MgCl2, 0.4 mg/ml BSA, 200 µM DTT.

-

Prepare a 4x Enzyme solution by diluting purified recombinant CDK2/Cyclin A2 enzyme in the 4x Reaction Buffer to a final concentration of ~4 ng/µL.

-

Prepare a 2x ATP/Substrate cocktail: In kinase buffer, prepare a solution containing 200 µM ATP and 3 µM of a suitable peptide substrate (e.g., a derivative of the Rb protein).

-

Dispense 1 µL of the serially diluted compound or DMSO control into the appropriate wells.

-

Add 2 µL of the 4x Enzyme solution to each well.

-

Incubate at room temperature for 10-15 minutes to allow for compound-enzyme pre-incubation.

-

-

Initiate Kinase Reaction:

-

Add 2 µL of the 2x ATP/Substrate cocktail to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in the presence of luciferase/luciferin, generates a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

This protocol is used to confirm the on-target effect of a CDK inhibitor in a cellular context by measuring its ability to induce G1 arrest.[10][11][12][13]

Causality: This assay provides crucial mechanistic validation. If a compound inhibits CDK2 or CDK4/6, it is expected to cause an accumulation of cells in the G0/G1 phase of the cell cycle. This functional cellular response confirms that the compound engages its target and elicits the desired biological outcome.

Methodology:

-

Cell Culture and Treatment:

-

Seed a relevant cancer cell line (e.g., HCT116, MDA-MB-468) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1x, 1x, 10x the proliferation IC50) for 24 hours. Include a vehicle (DMSO) control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in ~500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at 4°C for at least 2 hours (or overnight).

-

-

DNA Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

-

Use a linear scale for the PI fluorescence channel (e.g., PE-Texas Red).

-

Gate on the single-cell population using a forward scatter-area (FSC-A) vs. forward scatter-height (FSC-H) plot to exclude doublets.

-

Analyze the DNA content histogram of the single-cell population using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Part 2: Central Nervous System Activity - Modulating Serotonergic Pathways

The inherent physicochemical properties of the 1-methylpiperidine moiety make this scaffold a promising starting point for CNS-targeted agents.[11] A key area of investigation for related structures is the modulation of the serotonin 5-HT2A receptor, a critical target in the treatment of psychosis and other neuropsychiatric disorders.[14]

Mechanism of Action: 5-HT2A Receptor Inverse Agonism

Many G-protein coupled receptors (GPCRs), including the 5-HT2A receptor, exhibit a degree of basal, or constitutive, activity even in the absence of an agonist. An inverse agonist is a ligand that binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this basal activity. This is distinct from a neutral antagonist, which simply blocks an agonist from binding without affecting the receptor's basal activity.

Derivatives containing the 1-methylpiperidine core, such as the well-characterized compound ACP-103, have been shown to be potent 5-HT2A inverse agonists.[14] The 5-HT2A receptor is coupled to the Gq/11 signaling pathway. Agonist binding activates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). By reducing the basal activity of the 5-HT2A receptor, an inverse agonist dampens this entire signaling cascade, an effect believed to contribute to antipsychotic efficacy.

Quantitative Data: Receptor Affinity and Functional Activity

The characterization of a CNS ligand involves measuring its binding affinity (Ki) for the target receptor and its functional potency (IC50 or EC50) in a cell-based assay. The following table provides data for ACP-103, a potent 5-HT2A inverse agonist containing the 1-methylpiperidin-4-yl core structure.

| Parameter | Target Receptor | Value | Assay Type | Reference |

| pKi | Human 5-HT2A | 9.3 | Radioligand Binding ([³H]ketanserin) | [14] |

| pIC50 | Human 5-HT2A | 8.7 | Functional (R-SAT, Inverse Agonism) | [14] |

| pKi | Human 5-HT2C | 8.8 | Radioligand Binding | [14] |

| pIC50 | Human 5-HT2C | 7.1 | Functional (R-SAT, Inverse Agonism) | [14] |

pKi and pIC50 are the negative logarithms of the Ki and IC50 values, respectively. Higher values indicate greater affinity/potency.

Experimental Protocols

This protocol describes the gold-standard method for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.[15][16]

Causality: This assay is the definitive method for quantifying direct physical interaction between a compound and its target receptor. It is essential for establishing on-target activity and for SAR studies. The use of a competitive format allows for the determination of the affinity of unlabeled compounds.

Methodology:

-

Membrane Preparation:

-

Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a BCA or Bradford assay.

-

-

Assay Setup (96-well plate):

-

To each well, add in sequence:

-

150 µL of diluted cell membranes (~15-20 µg protein/well).

-

50 µL of test compound at various concentrations (or buffer for total binding, or a saturating concentration of a known antagonist like ketanserin for non-specific binding).

-

50 µL of a radioligand, such as [³H]ketanserin, at a final concentration near its Kd (e.g., 0.5 nM).

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding).

-

Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well and seal the plate.

-

Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percent specific binding for each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound and fit to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This is a classic in vivo behavioral assay used to assess the functional antagonism or inverse agonism at 5-HT2A receptors. The hallucinogenic 5-HT2A agonist DOI induces a characteristic, rapid side-to-side head movement, and effective 5-HT2A antagonists/inverse agonists will block this behavior.[17][18][19][20]

Causality: This behavioral model provides evidence that a compound not only binds to the 5-HT2A receptor (as shown in the binding assay) but also functionally modulates its activity in vivo and has sufficient brain exposure to do so. It is a widely accepted proxy for potential antipsychotic or anti-hallucinogenic activity.

Methodology:

-

Animals and Acclimation:

-

Use male C57BL/6J mice. Group-house the animals and allow them to acclimate to the facility for at least one week before testing.

-

On the day of the experiment, allow the mice to acclimate to the testing room for at least 60 minutes.

-

-

Drug Administration:

-

Administer the test compound (e.g., 1-10 mg/kg) or vehicle via the desired route (e.g., subcutaneous, s.c., or oral, p.o.) at a specified pretreatment time (e.g., 30-60 minutes before DOI).

-

Administer the 5-HT2A agonist, 2,5-dimethoxy-4-iodoamphetamine (DOI), at a dose known to produce a robust HTR (e.g., 1.0 mg/kg, s.c.).

-

-

Behavioral Observation:

-

Immediately after DOI injection, place each mouse individually into a clear observation chamber (e.g., a standard Plexiglas cage).

-

Record the number of head twitches for each animal over a 30-minute period. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not part of a grooming behavior.

-

Observations can be done manually by a trained observer who is blind to the treatment conditions, or by using an automated system with a head-mounted magnet and a magnetometer coil.[19]

-

-

Data Analysis:

-

Calculate the mean number of head twitches for each treatment group.

-

Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the compound-treated groups to the vehicle-treated control group.

-

A statistically significant reduction in the number of head twitches indicates in vivo 5-HT2A receptor antagonism/inverse agonism.

-

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated significant and therapeutically relevant biological activity in two of the most challenging areas of pharmaceutical research: oncology and neuroscience. As kinase inhibitors, they offer a clear mechanism of action by inducing cell cycle arrest, with the potential for high potency and selectivity. As CNS agents, they can effectively modulate the 5-HT2A receptor, a key target for antipsychotic therapies.

The future development of this scaffold will likely focus on several key areas. For kinase inhibitors, efforts will continue to optimize selectivity profiles to create compounds that target specific CDKs or combinations of kinases to overcome resistance mechanisms. For CNS applications, fine-tuning the physicochemical properties to balance receptor potency with optimal brain penetration and pharmacokinetic profiles will be paramount. The synthesis of novel derivatives will undoubtedly uncover new biological activities, further cementing the importance of the this compound core in the ongoing quest for new medicines. The robust experimental workflows detailed in this guide provide a solid framework for the continued evaluation and optimization of these promising compounds.

References

-

SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. [Link]

-

Wikipedia. (n.d.). Head-twitch response. [Link]

- Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: A comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556–575.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

- Hori, H., et al. (2019). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Cancers, 11(8), 1142.

- Halberstadt, A. L., & Geyer, M. A. (2014). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 231(15), 3077–3088.

- Halberstadt, A. L., & Geyer, M. A. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Neuropharmacology, 61(4), 556-75.

-

Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]

- van de Witte, S. V., et al. (1997). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 17(1-3), 299-311.

- Dong, X., et al. (2015). Patient-derived xenograft models for oncology drug discovery.

-

Crown Bioscience. (2017). The Beginners Guide to Patient-Derived Xenograft (PDX) Models. [Link]

- Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767.

- Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery, 4(9), 998–1013.

- van den Heuvel, S. (2005). Measuring cyclin-dependent kinase activity. Methods in molecular biology, 296, 113-23.

-

Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]

-

Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]

-

Semantic Scholar. (n.d.). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. [Link]

-

BPS Bioscience. (n.d.). Data Sheet - CDK2 Assay Kit. [Link]

- Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767.

-

ResearchGate. (n.d.). (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. [Link]

-

UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. [Link]

- Lee, B. W., & Shin, J. (2015). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 111, 5.9.1–5.9.12.

-

Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. National Institutes of Health. [Link]

- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918.

-

ResearchGate. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. [Link]

-

Chen, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. National Institutes of Health. [Link]

-

ScienceOpen. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. [Link]

-

National Institutes of Health. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

ResearchGate. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. [Link]

-

National Institutes of Health. (n.d.). 5-HT (5-Hydroxytryptamine). [Link]

- Arulraj, R., & Ramalingan, C. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

-

RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

- Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of medicinal chemistry, 63(14), 7546–7561.

Sources

- 1. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Head-twitch response - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine

Abstract

This guide provides a comprehensive framework for the scientific investigation into the mechanism of action of the novel compound, 5-(1-Methylpiperidin-4-yl)pyridin-2-amine. In the absence of established data, this document outlines a logical, multi-tiered experimental strategy designed to identify and validate its biological targets and delineate the downstream signaling pathways. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of new chemical entities.

Introduction: The Enigma of a Novel Scaffold

This compound represents a unique chemical entity with potential therapeutic applications. Its structure, featuring a 1-methylpiperidine moiety linked to a 2-aminopyridine core, suggests possible interactions with a range of biological targets. The piperidine ring is a common feature in many biologically active compounds, known to interact with various receptors and enzymes[1][2]. Similarly, the aminopyridine scaffold is present in molecules with diverse pharmacological activities.

The challenge and opportunity lie in the fact that the specific mechanism of action for this compound remains uncharacterized. This guide, therefore, serves as a strategic roadmap for its pharmacological exploration. We will proceed from broad, unbiased screening to focused, hypothesis-driven validation, ensuring a rigorous and efficient elucidation of its biological function.

Target Hypothesis Generation: Learning from Structural Analogs

Based on the chemical structure of this compound, we can formulate several primary hypotheses regarding its potential biological targets. This approach is grounded in the well-established principle of structure-activity relationships, where structurally similar molecules often exhibit comparable pharmacological profiles.

-

Hypothesis 1: Central Nervous System (CNS) Receptor Modulation. The 1-methylpiperidine motif is present in numerous CNS-active drugs. For instance, the compound ACP-103, which also contains a 1-methylpiperidin-4-yl group, is a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist with potential antipsychotic properties[3]. Furthermore, cyproheptadine, containing a 1-methylpiperidine ring, acts as both an H1-receptor and a serotonin receptor antagonist[4][5]. This suggests that this compound could modulate neurotransmitter receptors, such as serotonin, dopamine, or histamine receptors.

-

Hypothesis 2: Anti-inflammatory Activity. The piperidine scaffold has been incorporated into molecules designed to target inflammatory pathways. Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune response[6]. This raises the possibility that our compound of interest could exert anti-inflammatory effects through a similar mechanism.

-

Hypothesis 3: Antimicrobial or Anticancer Activity. The combination of a piperidine ring and a heterocyclic amine is a feature found in compounds with antimicrobial and anticancer potential. A structurally related compound, [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride, has been predicted to have both antimicrobial and anticancer activities[7].

A Phased Experimental Approach to Mechanism of Action Elucidation

To systematically investigate these hypotheses, a multi-phased experimental plan is proposed. This strategy is designed to be both comprehensive and resource-efficient, with each phase informing the next.

Phase 1: Broad Phenotypic and Target-Based Screening

The initial phase aims to cast a wide net to identify the general biological effects of the compound and to narrow down the list of potential targets.

Experimental Workflow: Phase 1

Caption: Phase 1 workflow for initial screening of this compound.

Detailed Protocols:

-

Protocol 1.1: Phenotypic Screening in Relevant Cell Lines.

-

Select a panel of human cell lines representing different tissues and disease states (e.g., neuronal cells, immune cells, cancer cell lines).

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability and proliferation using a standard MTT or CellTiter-Glo assay.

-

Evaluate cytotoxicity by measuring the release of lactate dehydrogenase (LDH) into the cell culture medium.

-

Causality Check: This initial screen will reveal if the compound has broad cytotoxic effects or if it exhibits cell-type specific activity, providing the first clues about its potential therapeutic window and target tissues.

-

-

Protocol 1.2: Broad Target-Based Screening.

-

Submit the compound to a commercial service for broad-panel receptor binding and enzyme inhibition assays. A comprehensive panel should include major classes of GPCRs (especially serotonin and dopamine receptors), ion channels, kinases, and other common drug targets.

-

The assays are typically competitive binding assays using a radiolabeled ligand for each specific receptor or a functional assay measuring enzyme activity.

-

Self-Validation: The results from this broad screen will be expressed as percent inhibition at a fixed concentration (e.g., 10 µM). Hits are typically defined as compounds that cause >50% inhibition. This provides a quantitative and reproducible starting point for identifying high-affinity targets.

-

Phase 2: Hit Confirmation and Target Validation

Once initial "hits" are identified from Phase 1, the next step is to confirm these interactions and validate that they are responsible for the observed cellular phenotype.

Experimental Workflow: Phase 2

Caption: Phase 2 workflow for validating the biological target(s) of the compound.

Detailed Protocols:

-

Protocol 2.1: Dose-Response and Affinity Determination.

-

For each confirmed hit from the broad panel screen, perform a full dose-response curve in the corresponding binding or enzymatic assay.

-

Calculate the IC50 (for functional assays) or Ki (for binding assays) to determine the potency of the compound for each target.

-

Expertise Insight: A steep and monophasic dose-response curve is indicative of a specific interaction with a single target.

-

-

Protocol 2.2: Orthogonal Functional Assays.

-

To ensure the observed interaction is not an artifact of the primary assay format, employ a different, "orthogonal" assay to measure the compound's effect on the target.

-

For example, if the primary hit was from a receptor binding assay, a secondary functional assay measuring downstream signaling (e.g., cAMP accumulation, calcium flux, or β-arrestin recruitment) should be performed.

-

Trustworthiness: Confirmation of activity in an orthogonal assay significantly increases confidence that the compound is a true modulator of the target.

-

-

Protocol 2.3: Cellular Target Engagement.

-

To confirm that the compound interacts with its target in a cellular context, perform a target engagement assay such as the Cellular Thermal Shift Assay (CETSA).

-

CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

Authoritative Grounding: This technique provides strong evidence of target engagement within the complex environment of the cell.

-

Phase 3: Pathway Delineation and Functional Characterization

With a validated target in hand, the final phase focuses on understanding the downstream consequences of target modulation and the compound's overall functional effects.

Signaling Pathway Example: Hypothetical 5-HT2A Receptor Inverse Agonism

Caption: A hypothetical signaling pathway illustrating inverse agonism at the 5-HT2A receptor.

Detailed Protocols:

-

Protocol 3.1: Phospho-Proteomics Analysis.

-

Treat relevant cells with the compound and a vehicle control.

-

Lyse the cells and perform a global phospho-proteomics analysis using mass spectrometry to identify changes in protein phosphorylation.

-

Expertise Insight: This unbiased approach can reveal novel signaling pathways affected by the compound and provide a global view of its cellular impact.

-

-

Protocol 3.2: In Vivo Pharmacological Profiling.

-

Based on the in vitro findings, select an appropriate animal model of disease. For example, if the compound is a 5-HT2A inverse agonist, a model of psychosis or schizophrenia could be used[3].

-

Administer the compound and assess its effects on relevant behavioral or physiological endpoints.

-

Trustworthiness: In vivo efficacy in a relevant disease model is the ultimate validation of the proposed mechanism of action and therapeutic potential.

-

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Potency and Selectivity

| Target | Assay Type | IC50 / Ki (nM) |

| Primary Target | e.g., Radioligand Binding | Value |

| Primary Target | e.g., Functional Assay (cAMP) | Value |

| Off-Target 1 | Radioligand Binding | Value |

| Off-Target 2 | Radioligand Binding | Value |

| ... | ... | ... |

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation, testing, and validation. By following the phased experimental approach outlined in this guide, researchers can efficiently and rigorously characterize its pharmacological properties. This foundational knowledge is critical for its potential development as a therapeutic agent.

References

-

Conti, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3123. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

-

Arulraj, R., & Selvaraj, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. [Link]

-

PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. [Link]

-

PubChem. Cyproheptadine. [Link]

-

Berenguer-Rivas, C. A., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(16), 4989. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

McAllister, S. D., et al. (2003). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular Pharmacology, 64(5), 1123-1132. [Link]

-

Wikipedia. NLX-204. [Link]

-

Pharmaffiliates. 5-(4-Nitrosopiperazin-1-yl)pyridin-2-amine. [Link]

-

PubChem. Cyproheptadine Hydrochloride. [Link]

-

PubChem. 4-Amino-1-methylpiperidine. [Link]

-

Pharmaffiliates. 5-((4-Nitrosopiperazin-1-yl)methyl)pyridin-2-amine. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride [smolecule.com]

An In-Depth Technical Guide to the In Vitro Investigation of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine

Introduction: Unveiling the Potential of a Novel Scaffold

5-(1-Methylpiperidin-4-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridinamine core linked to a methylpiperidine moiety. While direct in vitro studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in a multitude of biologically active agents. The pyridine ring is a cornerstone in medicinal chemistry, and the piperidine group is a common feature in centrally acting drugs. This guide, therefore, serves as a comprehensive roadmap for the in vitro characterization of this compound, postulating its potential biological activities based on the well-established pharmacology of structurally related compounds. We will delve into the rationale behind selecting specific assays and provide detailed, field-proven protocols to empower researchers in drug discovery and development to unlock the therapeutic potential of this intriguing scaffold.

Structural Rationale and Postulated Biological Activities